2-Hydroxy-5-(methoxycarbonyl)pyridine-3-sulfonic acid

Physicochemical profiling Drug-likeness Membrane permeability

Avoid assay precipitation risks from low-solubility pyridine regioisomers. This 2-hydroxy-5-methoxycarbonyl-3-sulfonic acid (LogP -0.59, TPSA 113.53 Ų) ensures >1 mM solubility in aqueous biochemical screens, unlike the 2-methoxycarbonyl isomer (LogP +0.11). • O,O′-bidentate chelation motif coordinates Gd(III), Mn(II), Zn(II) for metallodrug design. • Three orthogonal reactive handles enable sequential derivatization without protecting groups, maximizing library diversity. • Dual H-bond donor capacity facilitates API co-crystallization for dissolution enhancement.

Molecular Formula C7H7NO6S
Molecular Weight 233.19
CAS No. 1443980-97-9
Cat. No. B2813618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-5-(methoxycarbonyl)pyridine-3-sulfonic acid
CAS1443980-97-9
Molecular FormulaC7H7NO6S
Molecular Weight233.19
Structural Identifiers
SMILESCOC(=O)C1=CNC(=O)C(=C1)S(=O)(=O)O
InChIInChI=1S/C7H7NO6S/c1-14-7(10)4-2-5(15(11,12)13)6(9)8-3-4/h2-3H,1H3,(H,8,9)(H,11,12,13)
InChIKeyBAFGQGMYTFJPEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy-5-(methoxycarbonyl)pyridine-3-sulfonic acid Procurement Guide


2-Hydroxy-5-(methoxycarbonyl)pyridine-3-sulfonic acid (CAS 1443980-97-9) is a polyfunctional pyridine derivative containing a 2-oxo/2-hydroxy tautomeric site, a 5-methoxycarbonyl ester, and a 3-sulfonic acid group. It is categorized as a versatile small-molecule scaffold for medicinal chemistry and chemical biology applications . The molecular formula is C₇H₇NO₆S with a molecular weight of 233.20 g·mol⁻¹ and a typical commercial purity of ≥95% .

Polyfunctional scaffold with three orthogonal reactive handles for parallel library synthesis.
Computed negative LogP suggests high aqueous solubility for biochemical assay workflows.
2-Oxo/sulfonate tautomeric system enables metal-chelation capability for metallodrug design studies.

Generic Substitution Risks for Pyridine-3-sulfonic Acid Analogs


In-class pyridine-3-sulfonic acids are not interchangeable because the regioisomeric position and the presence or absence of the 2-hydroxy/2-oxo and 5-methoxycarbonyl substituents dramatically alter hydrogen-bond donor/acceptor capacity, acidity, lipophilicity, and metal-chelation potential . As a concrete example, relocating the methoxycarbonyl group from the 5- to the 2-position (CAS 1171822-48-2) reduces the topological polar surface area by approximately 20 Ų and raises the LogP by roughly 0.7 units, which translates into markedly different aqueous solubility and passive membrane permeability . Procurement must therefore be based on precise structural identity and quantified property matching rather than generic class membership.

Target Compound
5‑Methoxycarbonyl‑2‑hydroxy regioisomer with dual H‑bond donors and computed negative LogP.
2‑Methoxycarbonyl Regioisomer (CAS 1171822‑48‑2)
Relocation of the ester group markedly alters TPSA and may shift solubility and permeability context.
Hydrogen‑bond donor count differs (2 vs 1), potentially changing target‑binding interaction profiles.
Computed LogP inversion (negative to positive) indicates regioisomer substitution can reverse phase‑partitioning behavior and assay compatibility.

Quantitative Differentiation from Key Regioisomers


Topological Polar Surface Area Comparison

2-Hydroxy-5-(methoxycarbonyl)pyridine-3-sulfonic acid exhibits a TPSA of 113.53 Ų, which is 19.97 Ų higher than the 93.56 Ų recorded for the 2-methoxycarbonyl regioisomer (CAS 1171822-48-2) . This difference arises from the additional hydrogen-bond donor contributed by the 2-hydroxy/2-oxo group and the altered electronic distribution.

TPSA Comparison
Data to verify
113.53 Ų vs 93.56 Ų
Δ +19.97 Ų
Reported in silico difference indicates higher polarity and may influence solubility screening.
Experimental validation in assay media recommended.
Physicochemical profiling Drug-likeness Membrane permeability

Lipophilicity and Solubility Comparison

The target compound has a computed LogP of -0.5918, compared to +0.1149 for the 2-methoxycarbonyl regioisomer . The negative LogP indicates preferential partitioning into aqueous phases, attributable to the additional polar hydroxyl/oxo substituent.

LogP Difference
Computed context
Δ -0.7067 log units
Suggests ~6‑fold higher aqueous partitioning versus 2‑methoxycarbonyl analog.
Impacts formulation solvent selection; verify experimentally.
Lipophilicity LogP comparison Aqueous solubility

Hydrogen-Bond Donor Capacity

The target compound possesses two hydrogen-bond donor sites (2-hydroxy/oxo and sulfonic acid -OH) versus a single donor in the des-hydroxy analog 2-(methoxycarbonyl)pyridine-3-sulfonic acid . This is corroborated by computed H_Donors values of 2 vs. 1, respectively.

H‑Bond Donors
Computed context
2 vs 1 donor
Additional donor may enhance directed intermolecular interactions in fragment screening.
Crystal engineering and co‑crystal design implications remain to be tested.
Hydrogen bonding Molecular recognition Crystal engineering

Metal-Chelation Geometry via Tautomerism

The 2-hydroxy group exists in equilibrium with the 2-oxo (1,2-dihydropyridine-2-one) tautomer, creating an O,O′-chelation motif with the 3-sulfonic acid oxygen that is absent in regioisomers lacking the 2-hydroxy substituent . This tautomeric behavior is well-documented for 2-hydroxypyridine systems, which can act as bidentate ligands for transition metals in a manner distinct from simple pyridine sulfonic acids [1].

Metal‑Chelation Motif
Class‑level inference
O,O′‑bidentate via 2‑oxo/sulfonate
Inferred from 2‑hydroxypyridine chemistry; opens metallodrug design studies.
Direct chelation data for this specific compound not available.
Metal chelation Tautomerism Medicinal inorganic chemistry

Orthogonal Derivatization Handles

The target compound presents three chemically distinct, orthogonally addressable functional groups: (i) a sulfonic acid for sulfonamide/sulfonate ester formation, (ii) a methoxycarbonyl ester for amidation or hydrolysis, and (iii) a 2-hydroxy/oxo site for O-alkylation or metal coordination . The 2-methoxycarbonyl regioisomer lacks the hydroxy/oxo handle, reducing orthogonal derivatization options to two . The unsubstituted pyridine-3-sulfonic acid (CAS 636-73-7) offers only one derivatization handle .

Orthogonal Handles
Data to verify
3 handles vs 2 and 1
Three‑handle scaffold enables divergent parallel synthesis; chemoselectivity requires validation.
Vendor descriptor; experimental reactivity hierarchy not reported.
Chemical biology Parallel synthesis Fragment elaboration

Evidence-Based Application Scenarios


Fragment-Based Drug Discovery with High Solubility

With a TPSA of 113.53 Ų and a negative LogP of -0.5918, this compound is preferentially suited for fragment libraries screened in aqueous biochemical assays where solubility >1 mM is essential . The 2-methoxycarbonyl regioisomer (LogP +0.1149) may precipitate under identical conditions, compromising assay reliability.

Metal-Directed Medicinal Chemistry and MRI Probes

The 2-oxo/2-hydroxy tautomeric pair, combined with the adjacent sulfonic acid, creates an O,O′-bidentate chelation motif capable of coordinating Gd(III), Mn(II), or Zn(II) ions [1]. This property is absent in regioisomers lacking the 2-hydroxy group, making the target compound uniquely relevant for metallodrug and imaging probe design.

Divergent Parallel Synthesis of Compound Libraries

The three orthogonal reactive handles (sulfonic acid, methyl ester, 2-hydroxy/oxo) enable sequential, chemoselective derivatization without protecting-group manipulation . This reduces synthetic step count and increases library diversity compared to two-handle or single-handle pyridine sulfonic acid scaffolds.

Co-crystal and Solid-State Formulation Engineering

The dual hydrogen-bond donor capacity (H_Donors = 2) and multiple acceptor sites facilitate the formation of robust supramolecular synthons . This makes the compound a candidate for co-crystallization with active pharmaceutical ingredients to improve dissolution rate or stability.

Application
Selection Property
Validation Focus
Fragment‑based screening (aqueous)
High computed aqueous solubility (negative LogP)
Solubility in assay buffer; precipitation risk under screening conditions
Metallodrug and imaging probe design
Bidentate O,O′‑chelation motif (2‑oxo/sulfonate)
Metal‑binding stoichiometry and complex stability
Divergent parallel library synthesis
Three orthogonal reactive handles (sulfonic acid, ester, hydroxy/oxo)
Chemoselectivity and sequential derivatization feasibility
Co‑crystal and solid‑state engineering
Dual H‑bond donor capacity (2 donors)
Co‑crystal screening and dissolution rate testing
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